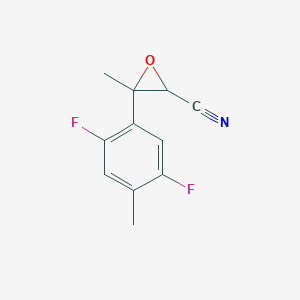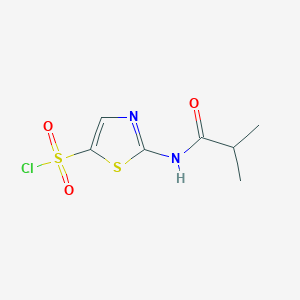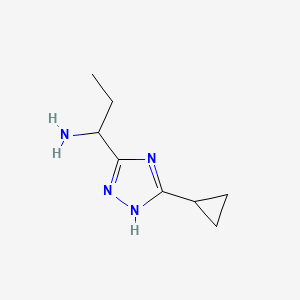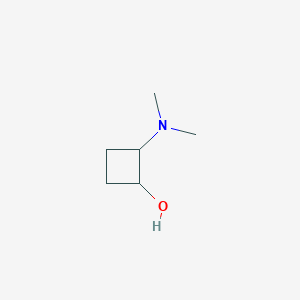
2,4,8-Trichloro-6-fluoroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,8-Trichloro-6-fluoroquinoline-3-carbonitrile is a chemical compound with the molecular formula C₁₀H₂Cl₃FN₂ It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trichloro-6-fluoroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dihydroxy-6-fluoroquinoline with phosphorus oxychloride in acetonitrile. The reaction is carried out at temperatures ranging from 65°C to 85°C, followed by reflux for 1-2 hours. The progress of the reaction is monitored using thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the product is extracted using ethyl acetate and ammonia water. The crude product is then purified by column chromatography to obtain the desired compound as a pale yellow crystalline powder .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,4,8-Trichloro-6-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium borohydride can be used for nucleophilic substitution reactions.
Oxidizing Agents: Agents like potassium permanganate can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the chlorine or fluorine atoms.
Aplicaciones Científicas De Investigación
2,4,8-Trichloro-6-fluoroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 2,4,8-Trichloro-6-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or antiviral activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6-fluoroquinoline: Similar in structure but lacks the additional chlorine atom at the 8th position.
6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone: Contains different substituents, leading to distinct chemical properties and applications.
Uniqueness
Its structure allows for versatile chemical modifications, making it valuable in various fields of research and industry .
Propiedades
Fórmula molecular |
C10H2Cl3FN2 |
|---|---|
Peso molecular |
275.5 g/mol |
Nombre IUPAC |
2,4,8-trichloro-6-fluoroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H2Cl3FN2/c11-7-2-4(14)1-5-8(12)6(3-15)10(13)16-9(5)7/h1-2H |
Clave InChI |
CXIXDRUZVBGVIY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=C(C(=N2)Cl)C#N)Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13184326.png)
![3-[1-(4-Bromo-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13184331.png)




![4-Methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13184365.png)




![2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13184397.png)

